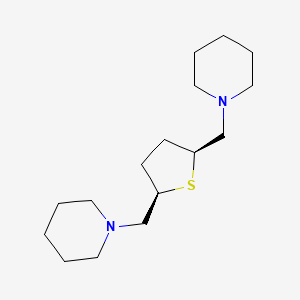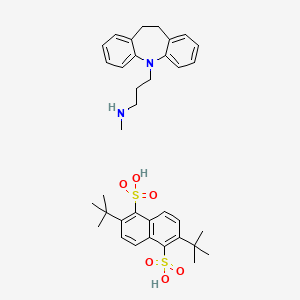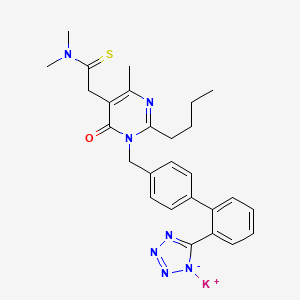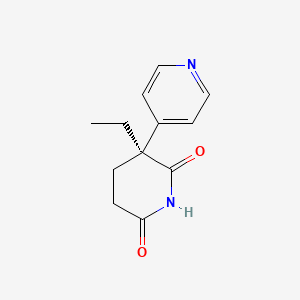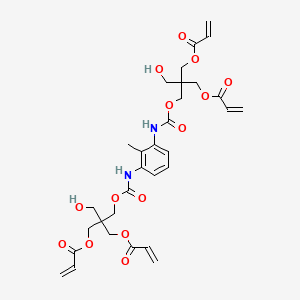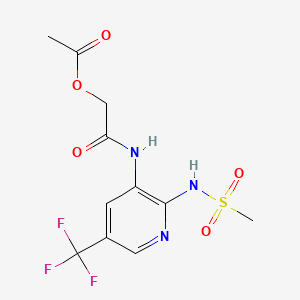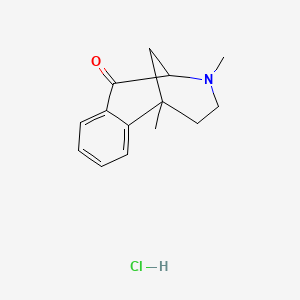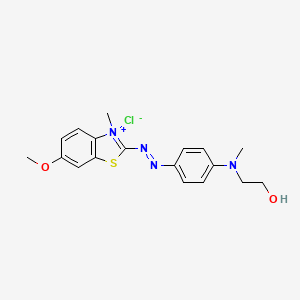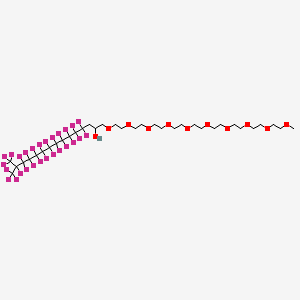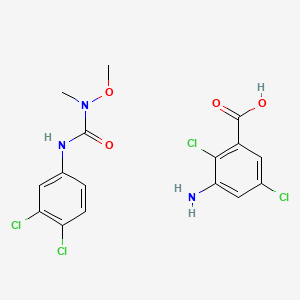
Amilon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amilon: is a novel compound primarily used in the cosmetics industry. It is a spherical silica coated with an amino acid, specifically a lysine derivative. This compound was developed to address the shortcomings of nylon powder, which is commonly used in cosmetics but has several disadvantages, such as a low melting point and the tendency to absorb preservatives like parabens, reducing their efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Amilon is synthesized by coating spherical silica particles with an amino acid derivative. The process involves the following steps:
Silica Preparation: Silica particles are prepared through a sol-gel process, where a silica precursor (such as tetraethyl orthosilicate) is hydrolyzed and condensed to form spherical particles.
Amino Acid Coating: The silica particles are then coated with a lysine derivative. This is achieved by dispersing the silica particles in a solution containing the lysine derivative and allowing the coating to form through adsorption or covalent bonding.
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale sol-gel processes for silica preparation, followed by coating in large reactors to ensure uniformity and consistency. The coated particles are then dried and processed to achieve the desired particle size distribution .
Chemical Reactions Analysis
Types of Reactions: : Amilon undergoes various chemical reactions, including:
Oxidation: The amino acid coating can undergo oxidation under certain conditions, leading to changes in the surface properties of the particles.
Substitution: The lysine derivative on the surface can participate in substitution reactions with other functional groups, allowing for further functionalization of the particles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Reagents like acyl chlorides or isocyanates can be used to introduce new functional groups onto the lysine derivative.
Major Products: : The major products of these reactions include oxidized or functionalized silica particles, which can have enhanced properties for specific applications .
Scientific Research Applications
Amilon has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a functional material in various chemical processes, including catalysis and adsorption.
Biology: In biological research, this compound-coated particles are used for cell culture and drug delivery due to their biocompatibility and functionalizability.
Medicine: this compound is explored for use in medical diagnostics and therapeutics, particularly in targeted drug delivery systems.
Mechanism of Action
The mechanism by which Amilon exerts its effects is primarily through its surface properties. The lysine derivative coating provides functional groups that can interact with various molecules, enhancing the material’s adsorption and catalytic properties. In drug delivery, the coating allows for the attachment of therapeutic agents, facilitating targeted delivery and controlled release .
Comparison with Similar Compounds
Amilon is unique compared to other similar compounds due to its specific combination of silica and lysine derivative coating. Similar compounds include:
Nylon Powder: Used in cosmetics but has a lower melting point and absorbs preservatives, reducing their efficacy.
Silica Particles: Used in various applications but lack the functionalization provided by the amino acid coating.
Amino Acid-Coated Particles: Other particles coated with different amino acids may have different properties and applications.
This compound stands out due to its higher thermal stability, non-absorption of preservatives, and smoother texture, making it a superior alternative in cosmetic formulations .
Properties
CAS No. |
11096-81-4 |
|---|---|
Molecular Formula |
C16H15Cl4N3O4 |
Molecular Weight |
455.1 g/mol |
IUPAC Name |
3-amino-2,5-dichlorobenzoic acid;3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C9H10Cl2N2O2.C7H5Cl2NO2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6;8-3-1-4(7(11)12)6(9)5(10)2-3/h3-5H,1-2H3,(H,12,14);1-2H,10H2,(H,11,12) |
InChI Key |
PZAXUCYPVXMLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC.C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


